N-Benzyl-5-benzyloxytryptamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

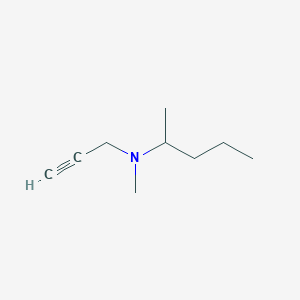

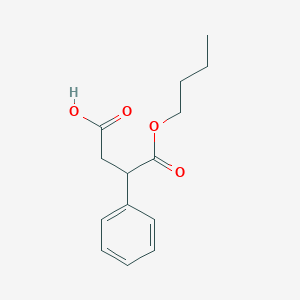

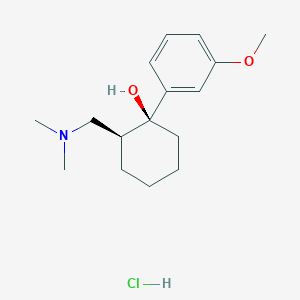

N-Benzyl-5-benzyloxytryptamine (NBBT) is a synthetic compound that has been studied in laboratories for its potential therapeutic applications. NBBT is a derivative of the neurotransmitter serotonin, and has been found to influence the release of serotonin in the brain. It has been studied for its potential to treat a variety of neurological and psychiatric conditions, including depression, anxiety, and addiction.

Applications De Recherche Scientifique

TRPM8 Ion-Channel Antagonism

5-Benzyloxytryptamine has been identified as an antagonist of the TRPM8 ion-channel, with an IC(50) of 0.34 μM when menthol was used as the stimulating agonist. This finding indicates a potential therapeutic application in conditions sensitive to TRPM8 modulation, such as pain and temperature sensation disorders. The structural similarity of 5-benzyloxytryptamine to other TRPM8 antagonists noted in literature highlights its relevance in medicinal chemistry (Defalco et al., 2010).

Serotonin 5-HT2 Receptor Family Agonism

A series of N-benzylated-5-methoxytryptamine analogues, including N-Benzyl-5-benzyloxytryptamine, have been investigated for their affinity and functional activity at serotonin receptors, particularly the 5-HT2 family. These compounds have shown potent agonistic activity, which might be useful in studying psychiatric disorders and developing therapeutic agents targeting the 5-HT2 receptors (Nichols et al., 2014).

Synthesis and Derivative Studies

The synthesis of 5-benzyloxytryptamine and its N-acyl derivatives has been explored, offering a modified approach for obtaining these compounds without the necessity of isolating free tryptamine. This advancement in synthetic methodology may facilitate further pharmacological and chemical studies involving 5-benzyloxytryptamine and its derivatives (Misztal & Boksa, 1984).

Analytical Characterization

The analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines, including 5-benzyloxytryptamine, has provided essential data for forensic and pharmacological research. This includes differentiation between isomers and comprehensive spectral data collection, aiding in the identification and study of newly emerging substances (Brandt et al., 2015).

Contractility in Canine Saphenous Veins

Studies on sumatriptan and 5-benzyloxytryptamine have shown that both compounds can contract canine saphenous veins in vitro, with 5-benzyloxytryptamine exhibiting less potency as a contractile agonist than sumatriptan. This research contributes to understanding the vascular effects of serotonin receptor ligands, potentially informing the development of new therapeutic agents (Cohen et al., 1992).

Mécanisme D'action

Target of Action

N-Benzyl-5-benzyloxytryptamine is a derivative of tryptamine . It primarily targets the 5-HT 1D, 5-HT 2, and 5-HT 6 serotonin receptors , acting as an agonist . It also acts as an antagonist of TRPM8 . These receptors play crucial roles in various physiological processes, including mood regulation, appetite, sleep, and cognition.

Mode of Action

The compound interacts with its targets by binding to the serotonin receptors, thereby modulating their activity . As an agonist, it mimics the action of serotonin, a neurotransmitter, enhancing the signal transmission. As an antagonist of TRPM8, it inhibits the action of this receptor .

Biochemical Pathways

serotonergic pathways . These pathways are involved in various downstream effects, including mood regulation and perception of pain and pleasure .

Pharmacokinetics

Like other tryptamine derivatives, it is expected to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with the serotonin receptors. By acting as an agonist, it can enhance serotonergic signaling, potentially leading to changes in mood, cognition, and sensory perception . Its antagonistic action on TRPM8 could influence sensations of cold and pain .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

N-Benzyl-5-benzyloxytryptamine acts as an agonist at the 5-HT 1D, 5-HT 2 and 5-HT 6 serotonin receptors . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, this compound binds to these specific serotonin receptors, mimicking the effect of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .

Cellular Effects

The cellular effects of this compound are primarily related to its interaction with serotonin receptors. By acting as an agonist at these receptors, this compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects can vary depending on the type of cell and the specific serotonin receptor involved .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to serotonin receptors, which leads to a series of events at the molecular level . This can include enzyme inhibition or activation, changes in gene expression, and other biochemical reactions . The exact mechanism can vary depending on the specific receptor and cell type involved .

Metabolic Pathways

It is known that tryptamines can undergo various metabolic reactions, including deamination, oxidation, and methylation

Propriétés

IUPAC Name |

N-benzyl-2-(5-phenylmethoxy-1H-indol-3-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O/c1-3-7-19(8-4-1)16-25-14-13-21-17-26-24-12-11-22(15-23(21)24)27-18-20-9-5-2-6-10-20/h1-12,15,17,25-26H,13-14,16,18H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMLUGAISOXQZMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCCC2=CNC3=C2C=C(C=C3)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.